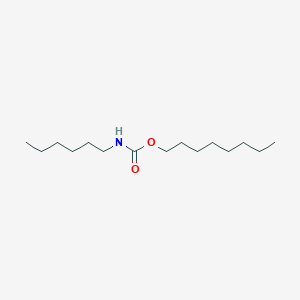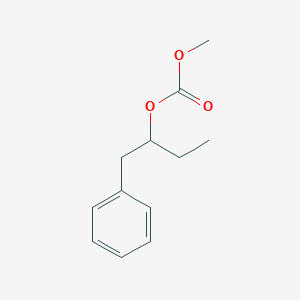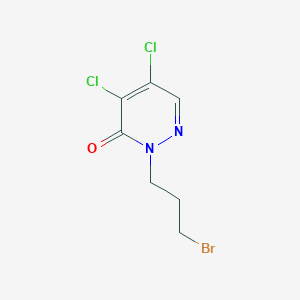![molecular formula C31H38O3S B14256757 11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid CAS No. 376649-06-8](/img/structure/B14256757.png)
11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid is a synthetic organic compound characterized by its unique structure, which includes a sulfanyl group attached to an undecanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid typically involves multiple steps, starting with the preparation of the sulfanyl intermediate. One common method involves the reaction of 4-methoxyphenylmagnesium bromide with diphenylmethyl chloride to form the 4-methoxyphenyl(diphenyl)methyl sulfide. This intermediate is then reacted with undecanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or modify the aromatic rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol groups in proteins, potentially modifying their activity. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing molecular recognition and binding .
Comparación Con Compuestos Similares
Similar Compounds
Undecanoic Acid: A simpler analog without the sulfanyl and aromatic groups.
4-Methoxyphenyl(diphenyl)methyl Sulfide: Lacks the undecanoic acid backbone.
Sulfoxides and Sulfones: Oxidized derivatives of the sulfanyl compound.
Uniqueness
11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid is unique due to its combination of a long-chain fatty acid with a complex aromatic sulfanyl group. This structure imparts unique chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
376649-06-8 |
|---|---|
Fórmula molecular |
C31H38O3S |
Peso molecular |
490.7 g/mol |
Nombre IUPAC |
11-[(4-methoxyphenyl)-diphenylmethyl]sulfanylundecanoic acid |
InChI |
InChI=1S/C31H38O3S/c1-34-29-23-21-28(22-24-29)31(26-16-10-8-11-17-26,27-18-12-9-13-19-27)35-25-15-7-5-3-2-4-6-14-20-30(32)33/h8-13,16-19,21-24H,2-7,14-15,20,25H2,1H3,(H,32,33) |
Clave InChI |
MKJBBTRCNXZAAG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole](/img/structure/B14256705.png)


![Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14256722.png)


![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)
![2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14256753.png)


